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Compound of Interest

Compound Name: Cleroindicin D

CAS No.: 189264-45-7

Cat. No.: B1162667

Get Quote

Executive Summary & Scientific Classification
Cleroindicin D is a distinct hexahydrobenzofuranone derivative isolated from the aerial parts of

Clerodendrum indicum (Lamiaceae/Verbenaceae). Unlike the extensively studied clerodane

diterpenoids (e.g., clerodendrins) often found in the same genus, Cleroindicin D is a low-

molecular-weight (

) chiral metabolite.

Its physicochemical profile is characterized by high hydrophilicity (LogP < 0) and specific

stereochemical fragility. For drug development professionals, Cleroindicin D represents a

challenging but high-value scaffold due to its density of functional groups (hydroxyls, ketone)

on a small aliphatic ring, serving as a potential chiral building block or a redox-active modulator

in oxidative stress pathways.
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Property Data

IUPAC Name
(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-

hexahydro-1-benzofuran-6-one

CAS Number 189264-45-7

Molecular Formula

Molecular Weight 172.18 g/mol

Classification
Hexahydrobenzofuranone / Nor-isoprenoid

metabolite

Stereochemistry

Chiral (3 chiral centers); Natural form is

levorotatory (

)

Physical State
Viscous oil or amorphous solid (often isolated as

a gum)

Physicochemical Properties & Profiling
Understanding the physicochemical behavior of Cleroindicin D is critical for formulation and

assay design. Its profile deviates significantly from "Lipinski" small molecules due to its high

polarity relative to its mass.

Solubility and Lipophilicity
LogP (Computed): -1.7 (Highly Hydrophilic).

Implication: Cleroindicin D partitions preferentially into the aqueous phase. It requires

polar organic solvents (Methanol, DMSO, Ethanol) for extraction and stock solution

preparation. It interacts poorly with non-polar matrices (Hexane).

Polar Surface Area (PSA): ~66.8 Å².

Implication: Despite its small size, the high PSA/MW ratio suggests high water solubility

but potentially limited passive membrane permeability without transport mechanisms.
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Stability and Reactivity
Stereochemical Lability: Research indicates that related congeners (like Cleroindicin F) can

racemize under basic conditions.[1] Cleroindicin D contains a

-hydroxy ketone moiety which can undergo retro-aldol or elimination reactions under high
pH.

Protocol: Maintain pH < 7.5 during extraction and storage. Avoid strong bases.

Redox Potential: As a derivative related to hydroquinone/quinone methide biosynthetic

pathways, the molecule possesses antioxidant potential but is susceptible to oxidative

degradation if exposed to air/light for prolonged periods.

Isolation & Purification Protocols
The isolation of Cleroindicin D requires a polarity-guided fractionation strategy. The following

protocol synthesizes standard phytochemical practices with specific requirements for

preserving the integrity of polar, oxygenated metabolites.

Extraction Workflow (Step-by-Step)
Biomass Prep: Air-dry Clerodendrum indicum aerial parts; grind to a coarse powder (40

mesh).

Primary Extraction: Macerate in 95% Ethanol (EtOH) for 72 hours at room temperature.

Note: Avoid hot reflux to prevent thermal degradation of the heat-sensitive hydroxyl groups.

Partitioning:

Concentrate EtOH extract in vacuo.

Resuspend residue in water.

Wash 1: Partition with n-Hexane (removes chlorophyll and non-polar lipids). Discard

hexane layer.

Wash 2: Partition with Chloroform (
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). Cleroindicin D typically partitions into the polar organic phase or remains in the
interface depending on pH.

Target Fraction: Extract aqueous phase with Ethyl Acetate (EtOAc) or n-Butanol if the

compound remains water-bound. Cleroindicin D is most often recovered from the

or EtOAc fraction.

Chromatography:

Stationary Phase: Silica Gel 60 (230–400 mesh).

Mobile Phase Gradient:

(95:5

85:15).

Detection: TLC visualization using Vanillin-Sulfuric acid reagent (heating yields specific

colored spots).

Visualization of Isolation Logic
The following diagram illustrates the polarity-driven logic required to isolate this hydrophilic

molecule.
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Figure 1: Polarity-guided fractionation workflow for the isolation of Cleroindicin D.
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Analytical Validation (E-E-A-T)
To validate the identity of Cleroindicin D, researchers must corroborate spectral data with the

established structure.

Nuclear Magnetic Resonance (NMR) Profile
H NMR (500 MHz,

):

Look for methylene protons of the cyclohexanone ring appearing as multiplets between

1.8 and 2.5 ppm.

The bridgehead protons (H-3a, H-7a) and the proton at C-4 (bearing the hydroxyl) will

appear in the

3.5 – 4.5 ppm range, characteristic of oxygenated methines.

Diagnostic Signal: Absence of aromatic protons (distinguishing it from phenolic precursors)

and absence of olefinic protons (distinguishing it from unsaturated analogues like

Cleroindicin E).

C NMR:

Carbonyl: A signal near

210 ppm confirms the ketone.

Hemiketal/Ether: Signals around

70–90 ppm correspond to the C-O carbons (C-3a, C-4, C-7a).

Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode).

Target Ion:
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m/z;

m/z.

Fragmentation: Loss of water (

, -18 amu) is common due to the secondary and tertiary hydroxyl groups.

Biological & Therapeutic Context
While often overshadowed by the larger clerodane diterpenes, Cleroindicin D possesses

specific utility in "Chiral Pool" pharmacology and oxidative stress research.

Mechanism of Action
Antioxidant Activity: Cleroindicin D exhibits weak to moderate radical scavenging activity

(DPPH assay). Its structure, resembling a reduced quinone, allows it to participate in redox

cycling, potentially scavenging reactive oxygen species (ROS) in hydrophilic cellular

compartments.

Chiral Building Block: Its dense stereochemistry (

) makes it a valuable intermediate for the synthesis of complex biological probes.

Structure-Activity Relationship (SAR) Network
The following diagram maps the relationship between the physicochemical properties of

Cleroindicin D and its biological behavior.
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Figure 2: Structure-Property-Activity Relationship (SPAR) map for Cleroindicin D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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